[2-(4-Chlorophenyl)phenyl]methanamine
Description
Contextualizing [2-(4-Chlorophenyl)phenyl]methanamine within Advanced Organic Synthesis and Medicinal Chemistry Research
The chemical scaffold represented by this compound, a member of the 2-arylbenzylamine family, constitutes a significant area of interest in modern organic synthesis and medicinal chemistry. This class of compounds, characterized by a biphenyl (B1667301) framework with a methanamine substituent, serves as a versatile building block for more complex molecular architectures. The presence of the chloro-substituted phenyl ring, in particular, can influence the molecule's lipophilicity and electronic properties, which are critical factors in its interaction with biological targets.
In the realm of medicinal chemistry, derivatives of (chlorophenyl)(phenyl)methanamine are recognized as "privileged structures," meaning they can bind to multiple, diverse biological targets. This versatility makes them valuable starting points for drug discovery programs. Research has shown that related structures, such as 2-(4-chlorophenyl)benzothiazoles and 2-(4-chlorophenyl)benzimidazoles, are investigated for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs. chemimpex.comnih.gov Similarly, benzylamine (B48309) derivatives have been incorporated into platinum(IV) complexes, which have demonstrated impressive anticancer activities. researchgate.net The core aniline (B41778) structure bearing an ortho-arylmethyl group is not only crucial in pharmaceuticals but also finds use as an antioxidant additive in industrial applications. beilstein-journals.org
The significance of these compounds in advanced organic synthesis is tied to their role as key intermediates. beilstein-journals.orgresearchgate.net Synthetic chemists explore efficient pathways to construct the 2-arylbenzylamine core, which can then be elaborated into a wide array of functionalized molecules. For example, 2-(aminomethyl)biphenyls are direct precursors to highly substituted fluorenones, a class of natural products with reported antioxidative, anti-HIV, and antiviral properties. beilstein-journals.org The development of synthetic routes to access these foundational molecules is thus a critical objective, enabling the exploration of new chemical space and the generation of libraries of compounds for biological screening.
Scope and Objectives of Academic Inquiry: An Overview of Research Themes and Methodologies
Academic research surrounding this compound and its analogues is primarily driven by the dual objectives of discovering novel bioactive agents and developing efficient and innovative synthetic methodologies.
A central research theme is the establishment of robust synthetic pathways. One of the most prevalent strategies for creating the core biphenyl structure is the Suzuki cross-coupling reaction. beilstein-journals.org This method typically involves coupling an appropriately substituted boronic acid with a halo-benzonitrile, followed by the chemical reduction of the nitrile group to the desired aminomethyl functionality. beilstein-journals.org This modular approach allows for the synthesis of a diverse range of derivatives by simply changing the coupling partners.
Alternative synthetic strategies are continuously being explored to enhance efficiency, yield, and sustainability. Recent developments include catalyst- and additive-free methods, such as the sequential imine condensation–isoaromatization reaction between (E)-2-arylidene-3-cyclohexenones and primary amines to furnish 2-benzyl-N-substituted anilines. beilstein-journals.org Other established methods like reductive amination, where a benzaldehyde (B42025) is reacted with an amine to form an imine that is subsequently hydrogenated, remain a staple in the synthesis of N-benzylamines. google.com
The primary objective behind synthesizing these molecules is often the investigation of their biological activity and the establishment of structure-activity relationships (SAR). Researchers systematically modify the substituents on the aromatic rings and the amine functionality to understand how these changes affect efficacy and selectivity towards a specific biological target. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as potential anticancer agents involved creating a library of analogues to identify the most potent inhibitors of the USP1/UAF1 deubiquitinase enzyme complex. acs.org Similarly, the anticancer activity of benzylamine-supported platinum(IV) complexes was evaluated against breast cancer cell lines, with the 4-chloro substituted complex showing impressive results. researchgate.net These studies highlight a common academic workflow: synthesis of a targeted library of compounds followed by rigorous biological evaluation to identify promising therapeutic leads.
Interactive Data Table: Synthetic Methodologies for Substituted Benzylamines and Biphenyls
| Methodology | Key Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling & Reduction | Areneboronic acid, Halobenzonitrile | Palladium catalyst, LAH/AlCl₃ | 2-(Aminomethyl)biphenyls | beilstein-journals.org |
| Imine Condensation–Isoaromatization | (E)-2-Arylidene-3-cyclohexenone, Primary amine | None (catalyst-free) | 2-Benzyl-N-substituted anilines | beilstein-journals.org |
| Reductive Amination | Benzaldehyde, Amine | Hydrogen, Palladium catalyst | N-Benzylamines | google.com |
| Platinum Complexation | K₂PtCl₄, Benzylamine derivative | Ethanol/Water | Benzylamine supported Pt(IV) complexes | researchgate.net |
| Oxidative Cyclization | 2-(Aminomethyl)biphenyls | TBHP (tert-Butyl hydroperoxide) | Fluorenones | beilstein-journals.org |
Interactive Data Table: Investigated Biological Activities of Related Derivatives
| Compound Class | Biological Activity Investigated | Example Target/Model | Reference |
| N-Benzyl-2-phenylpyrimidin-4-amines | Anticancer | USP1/UAF1 Deubiquitinase Inhibition | acs.org |
| Benzylamine Platinum(IV) Complexes | Anticancer | MCF-7 breast cancer cell line | researchgate.net |
| 2-(4-Chlorophenyl)benzothiazole | Anti-cancer, Anti-inflammatory | General pharmaceutical research | chemimpex.com |
| Substituted Aminoethanols | Antibacterial, Antifungal | Biological screening | researchgate.net |
| Fluorenones (from precursors) | Antiviral, Antioxidative | Ebola, SARS-CoV-2 (Tilorone) | beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKHPQSDPSPFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of Chlorophenyl Phenyl Methanamine
Oxidative and Reductive Manipulations of the Primary Amine Moiety
The primary amine group of [2-(4-Chlorophenyl)phenyl]methanamine is a key site for functionalization, enabling transformations into a variety of other nitrogen-containing functional groups through oxidation and reduction pathways.
Formation of Imine and Nitrile Derivatives
Primary amines are known to react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration. The resulting imine can be a stable final product or an intermediate for further reactions.
Nitriles can be synthesized from primary amines, though this often requires a two-step process involving the formation of an intermediate that is then dehydrated or oxidized. For instance, primary amides, which can be formed from amines, can be dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) to yield nitriles. libretexts.org Another route involves the oxidation of primary amines, although direct conversion to nitriles can be challenging and may require specific catalytic systems. The reaction of nitriles with Grignard reagents can in turn lead to the formation of ketones after hydrolysis. libretexts.org
The formation of nitrile imines, which are 1,3-dipoles, from precursors like hydrazonoyl chlorides allows for cycloaddition reactions to form various heterocyclic structures, such as spiro-pyrazolines. researchgate.netnih.gov These types of reactions demonstrate the utility of nitrile-related functionalities in constructing complex molecular frameworks. nih.gov
Transformations to Secondary and Tertiary Amines
The primary amine of this compound can be readily converted to secondary and tertiary amines through several established methodologies.
N-Alkylation: The most direct method is N-alkylation using alkyl halides. However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Reductive Amination: A more controlled method for producing secondary and tertiary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Cross-Coupling Reactions: Modern synthetic methods offer powerful alternatives for C-N bond formation. Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the coupling of amines with aryl halides. umb.edu While typically used to form aryl amines from ammonia (B1221849) or primary amines, variations of this methodology can be used to create more complex secondary and tertiary amines. nih.gov Copper-promoted N-alkylation of anilines with alkyl boronic acids provides another efficient route for synthesizing secondary amines under mild conditions. organic-chemistry.org
A summary of potential transformations to secondary and tertiary amines is presented below.
Table 1: Synthetic Routes to Secondary and Tertiary Amine Derivatives| Reaction Type | Reagents/Catalysts | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br) | Secondary/Tertiary Amines |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amines |
| Palladium-Catalyzed Coupling | Phenols, Pd Catalyst | Secondary Aryl Amines nih.gov |
| Copper-Promoted N-Alkylation | Alkyl Boronic Acids, Cu Catalyst | Secondary Amines organic-chemistry.org |
Nucleophilic Substitution Reactions at the Aryl Halide Position
The chlorine atom on the phenyl ring represents an aryl halide, which can potentially undergo nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the halide ion restores the aromaticity of the ring. libretexts.org
However, for SNAr to proceed efficiently, the aryl halide usually needs to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the halogen. libretexts.org These groups stabilize the anionic Meisenheimer complex. In this compound, the (phenyl)methanamine substituent is not a strong electron-withdrawing group. Therefore, nucleophilic substitution at the chlorophenyl moiety would likely require harsh reaction conditions, such as the use of very strong nucleophiles or high temperatures. libretexts.org
Transition Metal-Catalyzed Coupling Reactions Involving the Chlorophenyl Moiety
The chlorophenyl group is an ideal handle for a wide variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. umb.edu
Cross-Coupling Methodologies for Substituted Aryl Amines
The aryl chloride in this compound can serve as the electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a wide array of substituents, leading to diverse libraries of substituted aryl amine derivatives. researcher.liferesearchgate.net
Key cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to create biaryl structures and is known for its tolerance of many functional groups. umb.eduprinceton.eduacs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. umb.edumdpi-res.com This introduces an alkynyl group onto the aromatic ring.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new carbon-carbon bond at the vinylic position. umb.edu
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl chloride and an amine. This would be a powerful method to synthesize derivatives where the chlorine is replaced by a different amino group. umb.edu
C-S Coupling: Palladium-catalyzed reactions can also be used to form carbon-sulfur bonds by coupling the aryl chloride with thiols. orgsyn.org
Table 2: Major Cross-Coupling Reactions for Modifying the Chlorophenyl Moiety
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | C-C (Aryl-Aryl) | Pd(0) complex, Base umb.eduacs.org |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(0) complex, Cu(I) salt, Base umb.edumdpi-res.com |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(0) complex, Base umb.edu |
| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, Base umb.edu |
| C-S Coupling | Thiol | C-S | Pd(0) complex, Base orgsyn.org |
Derivatization Strategies for Structure-Activity Relationship Studies
The ability to selectively modify both the primary amine and the aryl chloride functionalities makes this compound an excellent template for generating compound libraries for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are essential in drug discovery and medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity.
Derivatization can be targeted at two main regions of the molecule:
The Primary Amine: This site can be readily converted into a range of functional groups, including amides, sulfonamides, carbamates, and ureas, by reacting it with acyl chlorides, sulfonyl chlorides, chloroformates, and isocyanates, respectively. Furthermore, as discussed, it can be transformed into secondary and tertiary amines. nih.govorganic-chemistry.org These modifications alter the hydrogen bonding capacity, basicity, and lipophilicity of this part of the molecule.
The Chlorophenyl Ring: The chlorine atom serves as a versatile anchor point for introducing new substituents via transition metal-catalyzed cross-coupling reactions. mdpi-res.com Replacing the chlorine with various aryl, heteroaryl, alkyl, alkynyl, or amino groups allows for a systematic investigation of the steric and electronic requirements of the corresponding binding pocket in a biological target. researcher.liferesearchgate.net
Table 3: Derivatization Points for Structure-Activity Relationship (SAR) Studies
| Molecular Region | Reaction Type | New Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Primary Amine | Acylation | Amide | Modifies H-bonding, removes basicity |
| Sulfonylation | Sulfonamide | Introduces acidic N-H, alters H-bonding | |
| Alkylation | Secondary/Tertiary Amine | Increases basicity and steric bulk organic-chemistry.org | |
| Chlorophenyl Moiety | Suzuki Coupling | Biaryl | Increases size and explores aromatic interactions acs.org |
| Sonogashira Coupling | Alkynylarene | Introduces rigid, linear linker umb.edu | |
| Buchwald-Hartwig Amination | Diaryl Amine | Introduces H-bond donor/acceptor umb.edu |
By systematically applying these transformations, researchers can generate a diverse set of analogs to probe the SAR and optimize properties such as potency, selectivity, and pharmacokinetic profile.
Applications in Advanced Organic Synthesis and Materials Science
(Chlorophenyl)(phenyl)methanamine as a Chiral Building Block in Asymmetric Synthesis
The utility of (Chlorophenyl)(phenyl)methanamine, specifically its 4-chloro isomer, is prominent in asymmetric synthesis, where the goal is to create stereochemically pure compounds. The racemic mixture of (4-Chlorophenyl)(phenyl)methanamine can be separated into its distinct (R) and (S) enantiomers through chemical resolution using optically active resolving acids. google.com These enantiomerically pure amines are valuable chiral synthons for building complex molecular architectures with high optical purity. google.comsigmaaldrich.comaxios-research.com
The enantiomers of (4-Chlorophenyl)(phenyl)methanamine are instrumental in the synthesis of molecules where specific stereochemistry is essential for biological activity. For instance, the (R)-enantiomer, with an optical purity exceeding 99%, is a critical starting material for the synthesis of intermediates used in the production of certain pharmaceuticals. google.com Its use ensures that the subsequent synthetic steps proceed stereoselectively, ultimately yielding a final product with the desired three-dimensional arrangement. google.com This control over stereochemistry is a fundamental principle in modern drug design and development.
Chiral (4-Chlorophenyl)(phenyl)methanamine not only acts as a building block but also as a precursor for more elaborate chiral amines and their derivatives. google.com A notable example is its use in the synthesis of complex acetamides. The (R)-isomer can be condensed with other molecules to introduce the chiral benzhydryl moiety, leading to the formation of larger, more functionalized chiral structures. google.com This capability allows chemists to leverage the inherent chirality of the starting amine to construct a diverse array of complex chiral molecules.
Intermediate in the Synthesis of Pharmacologically Active Scaffolds
(4-Chlorophenyl)(phenyl)methanamine is a well-established intermediate in the multistep synthesis of various pharmacologically active compounds. google.comwipo.int Its structure is a key component of several molecules that exhibit significant biological effects, making its efficient synthesis and utilization a topic of interest in medicinal chemistry.
One of the most significant applications of this compound is in the synthesis of piperazine-containing antihistamines. Specifically, (R)-(4-chlorophenyl)phenylmethylamine is a key intermediate in the manufacture of Levocetirizine. google.comaxios-research.com The synthesis involves reacting the (R)-amine with a suitable piperazine-containing reagent. google.comgoogle.com This reaction creates the core structure of the drug, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, which is then further elaborated to yield the final active pharmaceutical ingredient. google.com The high optical purity of the starting amine is crucial for producing the single-enantiomer drug, which offers a better therapeutic profile than its racemic predecessor. google.com
| Reactant | Product | Significance | Reference |
| (R)-(4-chlorophenyl)phenylmethylamine | (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine | Forms the core of the antihistamine Levocetirizine. | google.com |
| (R)-4-(chlorophenyl) phenyl methyl amine | (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy - 1-N-(I -Benzyl)] acetamide | Intermediate in the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. | google.com |
This table summarizes the role of (4-Chlorophenyl)(phenyl)methanamine in creating key piperazine-based intermediates.
The primary amine group of (Chlorophenyl)(phenyl)methanamine is readily transformed into a wide variety of functionalized amide derivatives. This chemical versatility is exploited in the synthesis of complex molecules. For example, it is a precursor in the synthesis of (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy - 1-N-(I -Benzyl)] acetamide, a complex amide that serves as an intermediate for other active compounds. google.com The ability to form amide bonds is fundamental in organic synthesis, and this reactivity in the (Chlorophenyl)(phenyl)methanamine framework allows for its incorporation into diverse molecular scaffolds. google.comresearchgate.net
Contributions to Polymer and Advanced Material Development
While the primary applications of (Chlorophenyl)(phenyl)methanamine are concentrated in pharmaceutical synthesis, the functional groups present in the molecule suggest potential, though less documented, roles in materials science. Generally, compounds containing aromatic rings and reactive amine groups can be explored as monomers or additives in the development of specialty polymers. Amide linkages, which can be formed from this amine, are the basis of many stable polymers like nylons and aramids. researchgate.net However, specific research detailing the use of [2-(4-Chlorophenyl)phenyl]methanamine or its isomers in the development of polymers and advanced materials is not extensively covered in the available literature.
To address your request for an article on the chemical compound ‘this compound’, a thorough search of available scientific literature was conducted.
Following an extensive review, it has been determined that there is a significant lack of specific research data for the requested compound, This compound (also known as 2-chlorobenzhydrylamine), within the scope of the provided outline. The scientific literature predominantly focuses on the structural isomer, (4-Chlorophenyl)(phenyl)methanamine (also known as 4-chlorobenzhydrylamine), particularly concerning its interaction with molecular targets like the NMDA receptor.
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Biochemical and Molecular Interaction Research
Structure-Activity Relationship (SAR) Studies of (Chlorophenyl)(phenyl)methanamine Analogs
Role of Substituent Effects on Biological Activity
No research data is available that specifically investigates the effects of substituents on the biological activity of [2-(4-Chlorophenyl)phenyl]methanamine itself. Studies on related compounds are outside the scope of this article.
Impact of Stereochemistry on Molecular Recognition and Functional Outcome
There is no available research detailing the impact of the stereochemistry of this compound on its molecular recognition by biological targets or on its functional outcome.
Analytical and Spectroscopic Methodologies in Research
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for evaluating the purity of [2-(4-Chlorophenyl)phenyl]methanamine and for the critical separation and quantification of its enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to achieve these analytical objectives.
Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. It is effective in identifying and quantifying trace impurities, with research indicating that a purity level of over 98% can be ascertained using GC analysis.
For the separation of the (R)- and (S)-enantiomers, chiral HPLC is the method of choice. The separation relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly utilized for the resolution of a wide array of chiral molecules. phenomenex.com Research on compounds structurally similar to this compound has demonstrated successful enantiomeric separation using a CHIRALPAK® AD column. google.com The mobile phase composition is critical for achieving optimal separation; a mixture of hexane, ethanol, and diethylamine (B46881) has been shown to be effective. google.com The determination of enantiomeric excess, a crucial parameter for chiral drugs, is accomplished by comparing the peak areas of the two enantiomers in the chromatogram.
Table 1: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® AD, 250 x 4.6 mm |
| Mobile Phase | Hexane:Ethanol:Diethylamine (50:50:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, Wavelength not specified |
| Temperature | 25°C |
This table is based on methods developed for structurally related compounds and serves as a representative example. google.com
Spectroscopic Characterization for Structural Elucidation and Reference Standards
Spectroscopic techniques are fundamental for the unequivocal identification and structural elucidation of this compound, serving to establish its identity as a reference standard. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the protons of the phenyl and chlorophenyl rings typically appear as multiplets in the aromatic region. The methine proton and the amine protons give rise to characteristic signals, though the position of the amine protons can be variable and may appear as a broad singlet.
In the ¹³C NMR spectrum, distinct signals are observed for each carbon atom in the molecule, with the chemical shifts being indicative of their electronic environment. For instance, the carbon atoms in the aromatic rings appear in the downfield region (typically δ 120-150 ppm), while the methine carbon to which the amine group is attached will have a characteristic chemical shift.
Table 2: Representative NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) |
|---|
| ¹H NMR | Aromatic Protons: 7.1-7.5 (multiplet) Methine Proton: ~4.9 (singlet) Amine Protons: Variable, broad singlet | | ¹³C NMR | Aromatic Carbons: 126-145 Methine Carbon: ~64 | Note: The chemical shifts are approximate and based on data for structurally similar compounds. The exact values can vary depending on the solvent and other experimental conditions. rsc.org
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit a characteristic absorption band for the N-H stretching vibration of the primary amine group, typically in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, and the C-Cl stretching vibration will appear in the fingerprint region.
Mass Spectrometry (MS) Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. For instance, the top mass-to-charge ratio (m/z) peaks observed in the GC-MS analysis of (4-Chlorophenyl)(phenyl)methanamine are at m/z 105, 140, and 106. nih.gov
Table 3: Spectroscopic Data Summary
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | N-H stretch: ~3394 cm⁻¹ |
| GC-MS | Top m/z peaks: 105, 140, 106 |
Data is based on reported values for the compound or its close analogs. nih.gov
Emerging Research Frontiers and Future Perspectives
Advancements in Sustainable and Efficient Synthetic Routes
The synthesis of [2-(4-Chlorophenyl)phenyl]methanamine logically proceeds through two key transformations: the formation of the C-C bond to create the biphenyl (B1667301) core and the subsequent introduction of the aminomethyl group. Emerging research focuses on making these steps more sustainable and efficient, aligning with the principles of green chemistry. nih.govnih.gov
A primary route to the biphenyl core involves the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org Future advancements aim to replace traditional palladium catalysts and organic solvents with more environmentally benign alternatives. Research is exploring the use of water as a reaction solvent, employing highly efficient catalysts that can be used at very low loadings, and developing reusable heterogeneous catalysts to simplify purification and minimize waste. nih.gov
The second key step, the conversion of a precursor like 2-(4-chlorophenyl)benzaldehyde to the target amine, is typically achieved via reductive amination. pearson.comlibretexts.org Sustainable advancements in this area are moving away from stoichiometric hydride reagents toward catalytic methods. Catalytic hydrogenation using molecular hydrogen (H₂) with heterogeneous catalysts (e.g., palladium on carbon) is a green, atom-efficient method. researchgate.net Furthermore, electrochemical reductive amination is a frontier approach that uses renewable electricity to drive the reaction at ambient conditions, potentially eliminating the need for chemical reducing agents altogether. researchgate.netcaltech.edu
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches
| Synthetic Step | Traditional Method | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
| Biphenyl Core Synthesis | Suzuki-Miyaura coupling with Pd catalyst in organic solvents (e.g., Toluene, THF). rsc.org | Suzuki-Miyaura coupling using water as a solvent with low-loading or reusable heterogeneous catalysts. nih.gov | Reduced use of volatile organic compounds (VOCs), easier catalyst recovery, lower environmental impact. |
| Amine Formation | Reductive amination using stoichiometric reagents like sodium borohydride (B1222165) (NaBH₄). pearson.com | Catalytic reductive amination using H₂ and a Pd/C catalyst or electrochemical methods. researchgate.netresearchgate.net | Higher atom economy, use of electricity as a "reagent," milder reaction conditions. |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond improving existing routes, future research will explore entirely new reaction pathways and catalytic systems. For the construction of the biphenyl skeleton, a variety of cross-coupling reactions beyond the Suzuki-Miyaura are continuously being refined, including Negishi, Stille, and Ullmann couplings, each offering different functional group tolerances and reactivities. nih.govrsc.org A significant frontier is the direct C-H arylation, which would form the biphenyl linkage by activating a C-H bond on one of the phenyl rings, avoiding the need to pre-functionalize one of the coupling partners as a boronic acid or organohalide. This approach offers superior atom and step economy.
For the amination step, novel catalytic systems are being designed for higher efficiency and selectivity. Recent developments include durable heterogeneous palladium catalysts immobilized on etched silicon powder, which show long-term stability in continuous flow reactors, making the process suitable for industrial-scale production. researchgate.net Electrochemical systems are also a major area of exploration, with research focused on designing new electrocatalysts that can improve the Faradaic efficiency and partial current towards the desired amine product, as demonstrated in the synthesis of benzylamine (B48309) from benzaldehyde (B42025). researchgate.netcaltech.edu
Table 2: Overview of Catalytic Systems for Key Synthetic Transformations
| Transformation | Catalytic System | Description |
| Aryl-Aryl Cross-Coupling | Palladium-phosphine complexes (e.g., Pd(PPh₃)₄) | Widely used for Suzuki, Negishi, and Stille couplings to form the biphenyl bond. rsc.orgsemanticscholar.org |
| Aryl-Aryl Cross-Coupling | Copper-based catalysts | Often used in Ullmann-type reactions, providing an alternative to palladium. semanticscholar.org |
| Reductive Amination | Heterogeneous Ni/SiO₂ or Pd/C with H₂ | Green and atom-efficient method for converting aldehydes/ketones to amines. researchgate.net |
| Reductive Amination | Silver electrocatalyst | An emerging electrochemical route for imine hydrogenation under ambient conditions. researchgate.netcaltech.edu |
Computational Chemistry and Molecular Modeling in Predicting Reactivity and Biological Interactions
Computational chemistry is an increasingly vital tool for accelerating research and discovery, and its application to this compound offers significant future perspectives. Density Functional Theory (DFT) can be employed to predict the molecule's ground-state geometry, bond lengths, and bond angles, as well as its electronic properties. researchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's kinetic stability and chemical reactivity.
Molecular docking simulations represent another powerful computational tool. These methods can predict how this compound might bind to the active sites of various proteins and enzymes. By screening the compound against libraries of biological targets, researchers can generate hypotheses about its potential pharmacological effects. For instance, docking studies on structurally related N-(2-benzoyl-4-chlorophenyl) acetamides have been used to predict their binding to the GABA-A receptor, guiding the experimental evaluation of their potential as CNS agents. nih.govresearchgate.net Such in silico screening can prioritize experimental work, saving time and resources in the drug discovery process.
Table 3: Applications of Computational Methods for this compound
| Computational Method | Predicted Properties / Applications | Significance |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, electrostatic potential. researchgate.net | Predicts molecular structure, stability, and sites of reactivity. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). nih.gov | Identifies potential pharmacological activity and guides drug design efforts. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on physicochemical properties and molecular descriptors. | Helps in designing derivatives with potentially improved activity or properties. |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Innovation
The unique three-dimensional structure of this compound, featuring two phenyl rings with rotational freedom and a reactive primary amine, makes it a versatile building block for interdisciplinary research.
In chemical biology , the biphenyl scaffold is a "privileged structure," frequently appearing in pharmacologically active compounds. researchgate.netresearchgate.net The aminomethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for biological activity. The presence of the chlorophenyl group can influence properties like metabolic stability and binding affinity. This makes the compound an attractive starting point for medicinal chemistry programs targeting a wide range of diseases.
In materials innovation , biphenyl derivatives are used as building blocks for liquid crystals and as fluorescent layers in organic light-emitting diodes (OLEDs). nih.gov The structure of this compound could be incorporated into polymers or larger π-conjugated systems. For example, research has shown that bridging cruciform azaacene dimers with a central biphenyl unit can create novel, three-layered π-stacked architectures with unique electrochemical and photophysical properties. acs.org The primary amine on this compound could be used to polymerize or graft the molecule onto surfaces, creating new materials with tailored electronic, optical, or thermal properties. There is also potential for its use as a bridging ligand in the synthesis of novel organometallic complexes. capes.gov.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
